molecular formula C14H11N3 B1210976 4-苯胺基喹唑啉 CAS No. 34923-95-0

4-苯胺基喹唑啉

货号 B1210976
CAS 编号: 34923-95-0
分子量: 221.26 g/mol
InChI 键: MTSNDBYBIZSILH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Anilinoquinazoline is a heterocyclic compound that has received much attention in the field of medicinal chemistry due to its various pharmacological properties . It is present in many approved drugs and biologically active compounds . The molecular formula of 4-Anilinoquinazoline is C14H11N3 .


Synthesis Analysis

4-Anilinoquinazoline derivatives are synthesized using various methods including nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods . These methods have been used to prepare 4-aminoquinazoline derivatives, which are often applied as key intermediates in the preparation of bioactive compounds .


Molecular Structure Analysis

The molecular structure of 4-Anilinoquinazoline is characterized by a double-ring structure . It has an average mass of 221.257 Da and a monoisotopic mass of 221.095291 Da .


Chemical Reactions Analysis

4-Anilinoquinazoline derivatives have been found to be effective against EGFR-TK activity . They are often used as key intermediates in the preparation of bioactive compounds .


Physical And Chemical Properties Analysis

4-Anilinoquinazoline has a molecular formula of C14H11N3, an average mass of 221.257 Da, and a monoisotopic mass of 221.095291 Da .

科学研究应用

1. 抗肿瘤活性和EGFR抑制

4-苯胺基喹唑啉衍生物显示出显著的抗癌活性,主要作为酪氨酸激酶抑制剂(TKI),特别是针对表皮生长因子受体(EGFR)。EGFR在各种癌症中常常过度表达或突变,并在肿瘤进展中发挥关键作用。研究重点是合成和评估4-苯胺基喹唑啉衍生物作为EGFR抑制剂的抗肿瘤生物活性。这些化合物在抑制各种癌症类型的癌细胞生长和增殖方面非常有效(Fangchao Liu et al., 2016)

2. 用于增强疗效的设计和合成

已经努力优化4-苯胺基喹唑啉衍生物的分子结构,以增加它们作为抗癌药物的疗效。这包括在喹唑啉骨架和苯胺基上的各个位置进行修饰,以增强对特定癌细胞系的抑制活性。这种结构优化旨在开发更强效的EGFR/HER2双激酶抑制剂(Dongdong Li et al., 2013)

3. 抗菌评估

除了其抗癌特性外,4-苯胺基喹唑啉衍生物还被研究其抗菌活性。这包括对革兰氏阳性和革兰氏阴性细菌的有效性,某些化合物显示出显著的抗菌活性。分子对接模拟已被用于探索它们潜在的DNA酶抑制活性,有助于其抗菌效果(Rezvan Rezaee Nasab et al., 2017)

4. 与ATP结合盒转运蛋白的相互作用

观察到4-苯胺基喹唑啉衍生物调节多个ATP结合盒(ABC)转运蛋白的功能。这种相互作用对药物外流、生物利用度和癌症治疗中的耐药机制具有影响。例如,4-苯胺基喹唑啉的衍生物吉非替尼已被证明抑制多种转运蛋白,影响联合用药的药代动力学(M. Leggas et al., 2006)

未来方向

The pharmacological activities of 4-Anilinoquinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds . This strategy of designing such hybrid molecules is widely known as molecular hybridization .

属性

IUPAC Name

N-phenylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h1-10H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSNDBYBIZSILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314737
Record name 4-Anilinoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Anilinoquinazoline

CAS RN

34923-95-0
Record name NSC288013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Anilinoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Anilinoquinazoline
Reactant of Route 2
Reactant of Route 2
4-Anilinoquinazoline
Reactant of Route 3
Reactant of Route 3
4-Anilinoquinazoline
Reactant of Route 4
Reactant of Route 4
4-Anilinoquinazoline
Reactant of Route 5
Reactant of Route 5
4-Anilinoquinazoline
Reactant of Route 6
Reactant of Route 6
4-Anilinoquinazoline

Citations

For This Compound
3,550
Citations
V Chandregowda, AK Kush, GC Reddy - European journal of medicinal …, 2009 - Elsevier
… The main objective of the present investigation is, to make novel 6,7-disubstituted-4-anilinoquinazoline compounds by incorporating variety of anilines at 4-position of quinazoline and …
Number of citations: 190 www.sciencedirect.com
CRM Asquith, N Fleck, CD Torrice, DJ Crona… - Bioorganic & medicinal …, 2019 - Elsevier
… We hence synthesized a series of compounds (1–34) following up on the results listed in Table 1, exploring the 4-anilinoquinoline and 4-anilinoquinazoline scaffolds through …
Number of citations: 19 www.sciencedirect.com
SA Rocco, JE Barbarini, R Rittner - Synthesis, 2004 - thieme-connect.com
… The main goal for the synthesis of these compounds comes from the fact that the 4-anilinoquinazoline pharmacophore is an important unit, which is found among the ATP-competitive …
Number of citations: 42 www.thieme-connect.com
Z Wang, C Wang, Y Sun, N Zhang, Z Liu, J Liu - Tetrahedron, 2014 - Elsevier
A novel approach to prepare 4-anilinoquinazoline derivatives based on the transformation of indoline-2,3-dione to formamidine was developed. The processes with this approach are …
Number of citations: 29 www.sciencedirect.com
J Stamos, MX Sliwkowski, C Eigenbrot - Journal of biological chemistry, 2002 - ASBMB
… Several groups have shown that certain 4-anilinoquinazoline derivatives are both selective … binding modes for the 4-anilinoquinazoline class of inhibitors to the EGFR kinase domain ( …
Number of citations: 467 www.jbc.org
S Lü, W Zheng, L Ji, Q Luo, X Hao, X Li… - European Journal of …, 2013 - Elsevier
… of a series of 4-anilinoquinazoline derivatives, of which 7 … of the 6,7-dimethoxy-4-anilinoquinazoline pharmacophore. The relative … Docking studies indicated that all 4-anilinoquinazoline …
Number of citations: 56 www.sciencedirect.com
HQ Zhang, FH Gong, JQ Ye, C Zhang, XH Yue… - European Journal of …, 2017 - Elsevier
… In this work, a series of 4-anilinoquinazoline derivatives containing substituted diaryl urea or glycine methyl ester moiety were designed and identified as EGFR and VEGFR-2 dual …
Number of citations: 65 www.sciencedirect.com
L Shewchuk, A Hassell, B Wisely… - Journal of medicinal …, 2000 - ACS Publications
… In both inhibitor/kinase structures, the 4-anilinoquinazoline was bound in the ATP site with the quinazoline ring system oriented along the peptide strand that links the two domains of the …
Number of citations: 255 pubs.acs.org
WA Denny - Il Farmaco, 2001 - Elsevier
… Three 4-anilinoquinazoline analogues (two reversible and one irreversible inhibitor) have been evaluated clinically as anticancer drugs. Data from the most advanced, the reversible …
Number of citations: 81 www.sciencedirect.com
RR Nasab, F Hassanzadeh… - Research in …, 2017 - ncbi.nlm.nih.gov
… In this heterocyclic family, 4-anilinoquinazoline derivatives … docking studies of 4-anilinoquinazoline derivatives with DNA-… of six novel 4-anilinoquinazoline derivatives were reported. All …
Number of citations: 30 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。